molecular formula C7H4BrF2IO B13063870 2-Bromo-1-(difluoromethoxy)-4-iodobenzene

2-Bromo-1-(difluoromethoxy)-4-iodobenzene

Cat. No.: B13063870
M. Wt: 348.91 g/mol
InChI Key: FBKJDLTVKQRPGK-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-4-iodobenzene is an organic compound with the molecular formula C7H3BrF2IO. This compound is part of the halogenated benzene family, characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(difluoromethoxy)-4-iodobenzene typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethoxy)-4-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and purification steps to ensure high purity. The use of advanced techniques such as chromatography and crystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(difluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include halogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

  • 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
  • 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
  • 2-Bromo-1-(difluoromethoxy)-4-methoxybenzene

Comparison: Compared to similar compounds, 2-Bromo-1-(difluoromethoxy)-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets more effectively.

Properties

Molecular Formula

C7H4BrF2IO

Molecular Weight

348.91 g/mol

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C7H4BrF2IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H

InChI Key

FBKJDLTVKQRPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)OC(F)F

Origin of Product

United States

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